Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate
Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a chlorine atom attached to the picolinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Hydrolysis: Sodium hydroxide, water, ethanol.
Major Products Formed
Substitution: Various substituted picolinates depending on the nucleophile used.
Deprotection: 5-amino-3-chloropicolinic acid.
Hydrolysis: 5-((tert-butoxycarbonyl)amino)-3-chloropicolinic acid.
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The tert-butoxycarbonyl group provides stability and protection during synthesis, while the chlorine atom and picolinic acid core contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate can be compared with other similar compounds, such as:
Ethyl 5-((tert-butoxycarbonyl)amino)-1-benzofuran-2-carboxylate: Similar in structure but with a benzofuran core instead of picolinic acid.
2-((tert-Butoxycarbonyl)amino)ethyl methacrylate: Contains a methacrylate group instead of an ethyl ester and picolinic acid.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis with similar protecting group chemistry.
The uniqueness of this compound lies in its combination of a picolinic acid core, chlorine atom, and tert-butoxycarbonyl-protected amino group, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)10-9(14)6-8(7-15-10)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNKJGSIEODENI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626076 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275383-97-6 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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